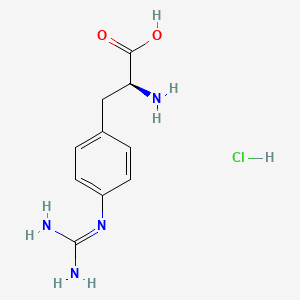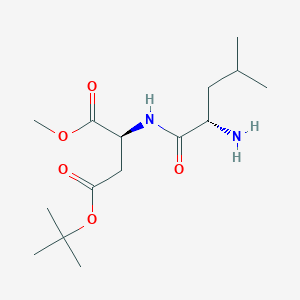
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is an organic compound with the molecular formula C11H23NO4. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate typically involves the reaction of 2-(1-ethoxyethoxy)ethanol with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
[ \text{2-(1-Ethoxyethoxy)ethanol} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Oxidative reactions can lead to the formation of corresponding oxides or other oxidized products.
Substitution: The carbamate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Substitution: New carbamate derivatives with different substituents.
Applications De Recherche Scientifique
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
Methyl carbamate: Another simple carbamate ester used in various industrial applications.
Phenyl carbamate: A more complex carbamate ester with different chemical properties.
Uniqueness
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxyethoxyethyl group provides increased solubility and reactivity compared to simpler carbamate esters. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62788-89-0 |
|---|---|
Formule moléculaire |
C11H23NO4 |
Poids moléculaire |
233.30 g/mol |
Nom IUPAC |
2-(1-ethoxyethoxy)ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO4/c1-5-14-10(4)15-6-7-16-11(13)12-8-9(2)3/h9-10H,5-8H2,1-4H3,(H,12,13) |
Clé InChI |
SQAQIODYKTVUDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCOC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



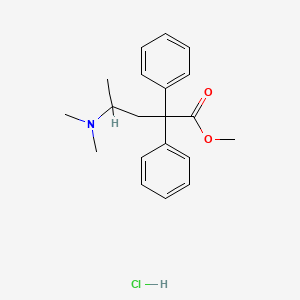
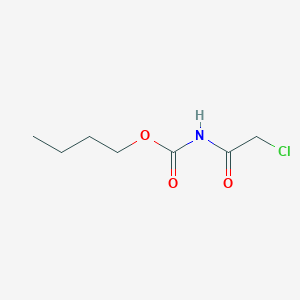
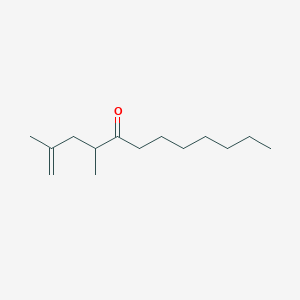
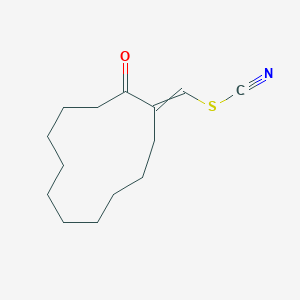
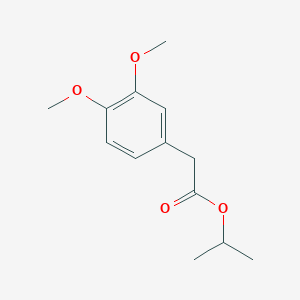
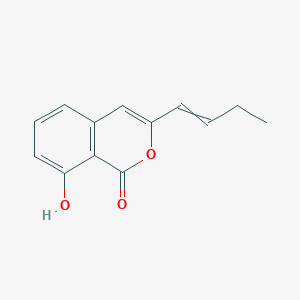
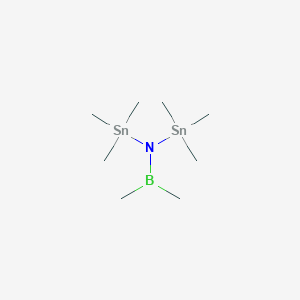
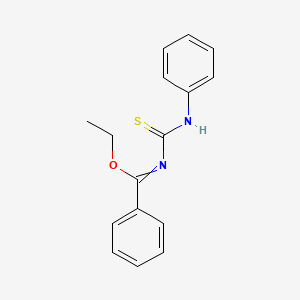
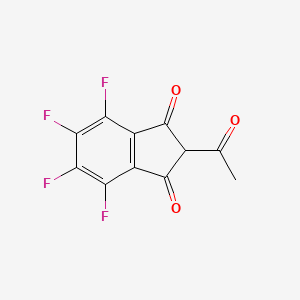
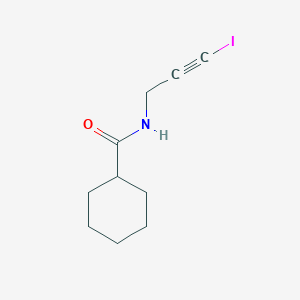
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
